molecular formula C8H17N3O B13346256 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide

Cat. No.: B13346256
M. Wt: 171.24 g/mol
InChI Key: VELYUHZOLFKXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide (CAS 2097992-64-6) is a chemical building block with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . Its structure features a pyrrolidine ring, a core scaffold prevalent in medicinal chemistry, which is substituted with a methyl group, a methoxymethyl group, and a carboximidamide functional group . The carboximidamide moiety, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, making it a valuable pharmacophore in drug discovery for targeting various enzymes and receptors . This compound is closely related to analogs such as 3-(Hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide, underscoring its role as a versatile intermediate for further synthetic modification in organic and medicinal chemistry research . Pyrrolidine and 3-aminopyrrolidine derivatives are frequently investigated in the development of bioactive molecules, including macrocyclic orexin receptor agonists, highlighting the potential research applications of this specific compound in developing therapies for neurological and sleep-wake disorders . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

3-(methoxymethyl)-4-methylpyrrolidine-1-carboximidamide

InChI

InChI=1S/C8H17N3O/c1-6-3-11(8(9)10)4-7(6)5-12-2/h6-7H,3-5H2,1-2H3,(H3,9,10)

InChI Key

VELYUHZOLFKXFX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1COC)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with alkenyl ester derivatives in the presence of trifluoroacetic acid (TFA) can yield pyrrolidine derivatives . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyrrolidine scaffold distinguishes it from pyrazole-based carboximidamides (e.g., compounds in ), which exhibit a five-membered aromatic ring with two adjacent nitrogen atoms. For example, 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1) shares the carboximidamide group but features a dihydropyrazole core.

Table 1: Core Structure Comparison
Compound Class Core Structure Key Substituents Example CAS/EC Number
Pyrrolidine Carboximidamide Pyrrolidine 3-(Methoxymethyl), 4-methyl Not explicitly provided
Pyrazole Carboximidamide Dihydropyrazole Aryl groups (e.g., 4-Methoxyphenyl) Varies (e.g., )
Pyrimidine Derivatives Pyrimidine Difluorophenyl, fluoroethyl FE@SNAP ()

Functional Group Analysis

The carboximidamide group is a common pharmacophore across analogs. However, substituent variations significantly influence activity:

  • Methoxymethyl vs. Halogenated Groups : The methoxymethyl group in the target compound may confer higher solubility compared to halogenated analogs like 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 10), where bromine increases lipophilicity but reduces metabolic stability .
  • Methyl vs. Fluoroethyl Substituents : The 4-methyl group in the target compound contrasts with the fluoroethyl group in FE@SNAP (), a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Fluoroethyl groups enhance blood-brain barrier penetration but may introduce toxicity risks .
Table 2: Substituent Effects on Pharmacological Properties
Compound Key Substituent Solubility (Predicted) Target Affinity
Target Compound 3-(Methoxymethyl) High (polar group) Not reported
FE@SNAP () 2-Fluoroethyl Moderate MCHR1 antagonist
5-(4-Bromophenyl) Analogue (E1-C10) 4-Bromophenyl Low Unspecified receptor

Biological Activity

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H14_{14}N2_{2}O2_{2}. The structure features a pyrrolidine ring with a methoxymethyl group and a carboximidamide functional group, which contribute to its biological activity.

PropertyValue
Molecular Weight170.21 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot determined

This compound has been studied for its potential as an inhibitor of various biological targets. Preliminary studies suggest that it may act on specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.

  • Kinase Inhibition : The compound has shown promise as an inhibitor of ATR protein kinase, which plays a critical role in DNA damage response and repair mechanisms. Inhibition of ATR can sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for cancer treatment .
  • Antiviral Activity : Some studies indicate that the compound may possess antiviral properties, potentially affecting viral replication processes. This aspect requires further investigation to determine its efficacy against specific viruses .

Therapeutic Applications

Given its biological activity, this compound could be explored for various therapeutic applications:

  • Cancer Therapy : As an ATR kinase inhibitor, it may enhance the effectiveness of existing cancer treatments.
  • Antiviral Treatments : Its potential antiviral properties could be harnessed in developing new antiviral drugs.

Study 1: ATR Kinase Inhibition

In a study published in Molecular Cancer Therapeutics, researchers evaluated the effects of various pyrrolidine derivatives on ATR kinase activity. The results demonstrated that this compound significantly inhibited ATR activity in vitro, leading to increased sensitivity of cancer cells to radiation .

Study 2: Antiviral Efficacy

A preliminary investigation into the antiviral efficacy of this compound was conducted against influenza virus strains. The results indicated that the compound reduced viral titers in infected cell cultures, suggesting potential as an antiviral agent . Further research is needed to explore its mechanism and effectiveness against other viral pathogens.

Q & A

Basic Question: How can researchers optimize the synthesis of 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide to improve yield and purity?

Methodological Answer:
Synthetic optimization requires a systematic approach using Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example:

  • Step 1: Use fractional factorial designs to screen variables impacting cyclization and carboximidamide formation.
  • Step 2: Apply response surface methodology (RSM) to refine conditions, prioritizing yield and minimizing byproducts like unreacted intermediates.
  • Step 3: Validate purity via HPLC (as seen in analogous pyrrolidine derivatives ).
    Key Insight: Contradictions in yield data (e.g., 60% vs. 95% in similar reactions ) highlight the need for rigorous solvent selection (polar aprotic vs. ethers) and catalyst compatibility (e.g., palladium vs. organocatalysts).

Advanced Question: What computational strategies are effective in predicting reaction pathways for stereochemical control during pyrrolidine ring formation?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model stereoselectivity:

  • Step 1: Simulate transition states for methoxymethyl group addition to the pyrrolidine backbone using software like Gaussian or ORCA.
  • Step 2: Compare energy barriers for cis vs. trans configurations, referencing analogous systems (e.g., 4-methylpiperidine derivatives ).
  • Step 3: Validate predictions experimentally via NMR (e.g., coupling constants in 1^1H NMR ).
    Key Insight: Discrepancies between computational and experimental stereochemical outcomes may arise from solvent effects not accounted for in gas-phase simulations .

Basic Question: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular weight (e.g., [M+1]+^+ peaks, as in structurally related compounds ).
  • NMR Spectroscopy: 13C NMR^{13}\text{C NMR} resolves methoxymethyl (-OCH2_2O-) and carboximidamide (-C(=NH)NH2_2) groups. Compare shifts to databases (e.g., PubChem entries for similar pyrrolidines ).
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (see piperidine analogs ).
    Key Insight: Contradictions in spectral data (e.g., unexpected splitting in 1^1H NMR) may indicate rotameric equilibria or hydrogen bonding .

Advanced Question: How can researchers reconcile discrepancies in regioselectivity during functionalization of the pyrrolidine ring?

Methodological Answer:
Regioselectivity conflicts (e.g., methoxymethyl vs. methyl group reactivity) require mechanistic interrogation:

  • Step 1: Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Step 2: Use in situ IR spectroscopy to monitor intermediate formation (e.g., enamine vs. imine pathways).
  • Step 3: Compare with literature on substituent electronic effects (e.g., electron-donating methoxy groups altering ring electron density ).
    Key Insight: Discrepancies may arise from competing nucleophilic vs. electrophilic pathways, influenced by solvent dielectric constants .

Basic Question: What statistical methods are recommended for optimizing reaction conditions in multi-step syntheses involving this compound?

Methodological Answer:

  • Taguchi Methods: Optimize parameters like temperature, stoichiometry, and reaction time with minimal experimental runs.
  • Principal Component Analysis (PCA): Identify correlations between variables (e.g., solvent polarity and carboximidamide stability ).
  • Case Study: Analogous optimizations for pyrrolidine-2-carboxamides achieved 95% purity using DoE-guided adjustments .
    Key Insight: Contradictory optimal conditions across studies (e.g., aqueous vs. anhydrous systems) underscore the need for system-specific validation .

Advanced Question: How can researchers address challenges in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Step 1: Use microreactor technology to enhance mixing and heat transfer, critical for exothermic steps like carboximidamide formation.
  • Step 2: Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring of stereochemical drift.
  • Step 3: Reference reactor design principles from CRDC 2020 (e.g., RDF2050112 on reaction fundamentals ).
    Key Insight: Batch-to-batch variability in stereopurity (e.g., 90% ee vs. 98% ee) often stems from inadequate mixing at scale .

Basic Question: What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?

Methodological Answer:

  • Step 1: Conduct Hazard and Operability (HAZOP) studies for steps involving unstable intermediates (e.g., nitrenes in carboximidamide formation).
  • Step 2: Use fume hoods with HEPA filters and inert atmospheres (N2_2/Ar) during sensitive reactions.
  • Step 3: Adopt guidelines from Chemical Hygiene Plans (e.g., mandatory safety training for lab personnel ).
    Key Insight: Contradictions in MSDS data (e.g., stability under storage) necessitate periodic re-evaluation of safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.